

"2-(3-Amino-benzenesulfonylamino)-benzoic acid" as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Cat. No.: B112777

[Get Quote](#)

An in-depth guide to the evaluation of **2-(3-Amino-benzenesulfonylamino)-benzoic acid** as a potential carbonic anhydrase inhibitor, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.^[1] These zinc-containing enzymes (Figure 1) catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction essential for CO₂ transport, pH homeostasis, biosynthesis, and the secretion of electrolytes.^{[2][3][4]}

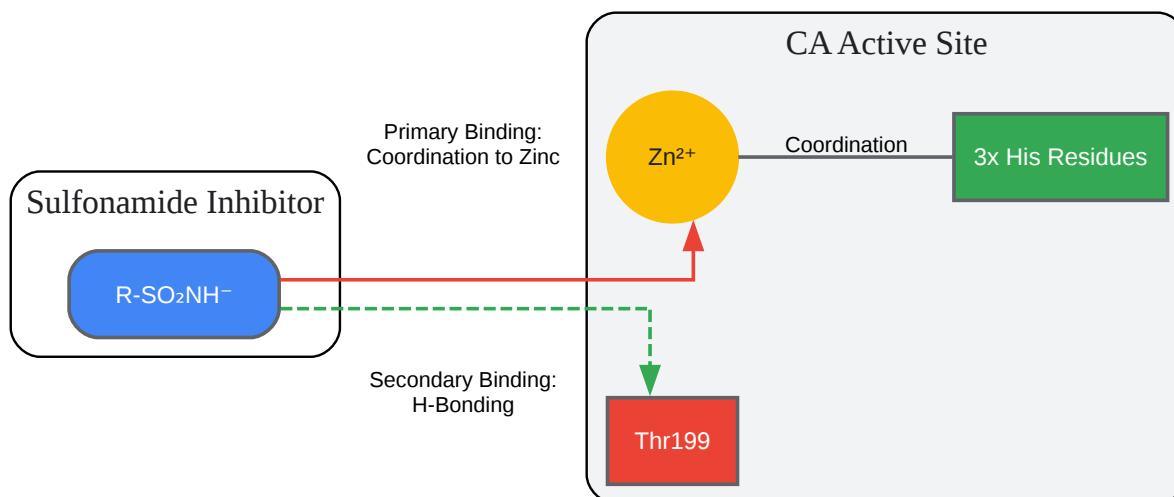
There are at least 15 known human (h) CA isoforms, each with distinct tissue distribution, cellular localization, and catalytic activity.^{[4][5]} The involvement of specific isoforms in various pathological conditions has rendered them significant targets for therapeutic intervention.^{[1][6]} For instance, inhibitors of CAs are established clinical drugs used as anti-glaucoma agents, diuretics, and antiepileptics.^{[5][7]} Emerging research also points to their potential as novel treatments for cancer, obesity, and infectious diseases, primarily by targeting tumor-associated isoforms like hCA IX and XII.^{[6][8][9][10]}

This guide focuses on **2-(3-Amino-benzenesulfonylamino)-benzoic acid**, a compound belonging to the benzenesulfonamide class, which represents the cornerstone of carbonic anhydrase inhibitor design.

Compound Profile: 2-(3-Amino-benzenesulfonylamino)-benzoic acid

Chemical Structure:

- IUPAC Name: **2-(3-Amino-benzenesulfonylamino)-benzoic acid**
- Molecular Formula: $C_{13}H_{12}N_2O_4S$
- Class: Aromatic Sulfonamide


The structure consists of a benzoic acid scaffold linked via a sulfonylamino bridge to a 3-aminobenzene moiety. This "two-tail" design is critical for its interaction with the carbonic anhydrase active site.

Mechanism of Action: The Sulfonamide Zinc-Binding Motif

The primary mechanism by which sulfonamides inhibit carbonic anhydrases is through direct coordination to the catalytic Zn^{2+} ion located deep within the active site cavity.[\[5\]](#)[\[11\]](#) This interaction is governed by several key principles:

- Zinc Binding: The sulfonamide group ($-SO_2NH_2$) must be deprotonated to its anionic form ($-SO_2NH^-$) to act as a potent zinc-binding group. This anion coordinates directly to the Zn^{2+} ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle.[\[5\]](#) This binding interrupts the enzyme's ability to hydrate CO_2 .[\[5\]](#)
- Hydrogen Bonding Network: The sulfonamide moiety forms a critical hydrogen bond network with the side chain of the conserved active site residue Threonine 199 (Thr199), further stabilizing the inhibitor-enzyme complex.
- Tail Interactions (Structure-Activity Relationship): While the sulfonamide group provides the primary anchor, the rest of the molecule (the "tails") determines the inhibitor's potency and

isoform selectivity.[12] These tails extend from the zinc-binding group to interact with hydrophilic and hydrophobic residues lining the active site cavity.[11][13] For **2-(3-Amino-benzenesulfonylamino)-benzoic acid**, the benzoic acid and 3-aminobenzene rings can form additional interactions with amino acid residues, fine-tuning the binding affinity for specific CA isoforms.[11][12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Role of Carbonic Anhydrase in Cerebral Ischemia and Carbonic Anhydrase Inhibitors as Putative Protective Agents [mdpi.com]

- 5. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-(3-Amino-benzenesulfonylamino)-benzoic acid" as a carbonic anhydrase inhibitor]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112777#2-3-amino-benzenesulfonylamino-benzoic-acid-as-a-carbonic-anhydrase-inhibitor>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com